alpha-Methyl-L-valine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Methyl-L-valine hydrochloride is an off-white solid . It is used in the preparation of medicinal and herbicidal agents . The molecular formula is C6H13NO2 and the molecular weight is 131.17 .

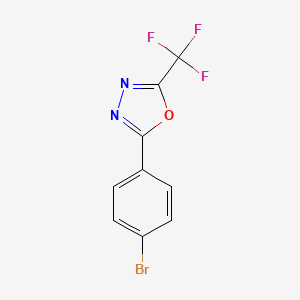

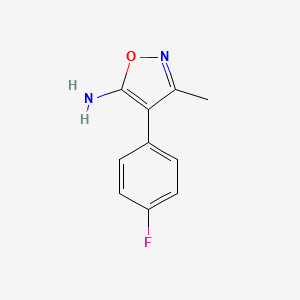

Molecular Structure Analysis

The molecular structure of this compound consists of a central carbon atom bonded to a carboxyl group (COOH), an amino group (NH2), a hydrogen atom, and a methyl group (CH3). The molecule also contains a chiral center, which gives it its L-configuration .Chemical Reactions Analysis

In synthetic peptides, alpha-Methyl-L-valine (L-AMV) has been used to replace alpha-aminoisobutyric acid (Aib) residues to enhance their helical extent . The L-AMV-containing peptide exhibits a significantly stronger preference for conferring α-helical character .Physical and Chemical Properties Analysis

This compound has a melting point of >225°C (dec.) and a predicted boiling point of 217.7±23.0 °C . It has a predicted density of 1.038±0.06 g/cm3 . It is slightly soluble in water .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Alpha-Methyl-L-Valine Hydrochloride is a derivative of the essential amino acid, Valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway . .

Mode of Action

Valine, like other BCAAs, is known to interact with various enzymes and proteins involved in muscle metabolism and tissue repair .

Biochemical Pathways

Valine, and potentially this compound, is involved in several biochemical pathways. Valine is part of the BCAA family, which are known to regulate skeletal muscle metabolism . The catabolism of valine starts with the removal of the amino group by transamination, giving alpha-ketoisovalerate, an alpha-keto acid, which is converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex .

Pharmacokinetics

It is known to be a solid, off-white compound with a slightly soluble property in water . Its melting point is greater than 225°C (decomposition), and it has a predicted boiling point of 217.7±23.0 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Valine is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity .

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-L-valine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain amino acid transporters and enzymes involved in amino acid metabolism. The interactions between this compound and these biomolecules are typically characterized by binding interactions that facilitate its incorporation into metabolic pathways .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby influencing their activity. For instance, this compound may inhibit the activity of enzymes involved in amino acid catabolism, leading to an accumulation of certain metabolites. Additionally, it can affect gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound may lead to disruptions in metabolic pathways and cause cellular toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For instance, it may be metabolized by enzymes involved in amino acid catabolism, leading to the production of specific metabolites. Additionally, this compound can affect metabolic flux by altering the levels of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The subcellular localization of this compound is crucial for its activity and function within the cell .

Properties

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXAGOKNORCIIB-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.